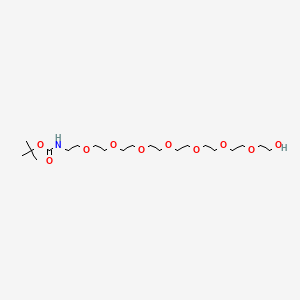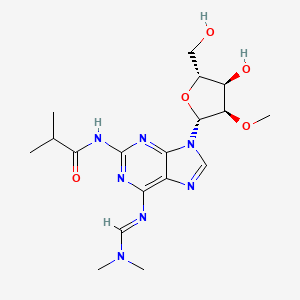![molecular formula C11H18N2S B1448292 2-[4-(チオフェン-3-イル)ピペリジン-1-イル]エタン-1-アミン CAS No. 1447964-52-4](/img/structure/B1448292.png)
2-[4-(チオフェン-3-イル)ピペリジン-1-イル]エタン-1-アミン
説明
科学的研究の応用
標的タンパク質分解
2-[4-(チオフェン-3-イル)ピペリジン-1-イル]エタン-1-アミン: は、PROTAC(プロテオリシス標的キメラ)の開発において半可撓性リンカーとして同定されました 。PROTACは、タンパク質の分解を標的とする新しいクラスの治療薬です。この化合物の構造は、分解剤分子の最適な配向を可能にし、標的タンパク質分解の効率を高めます。
チオフェン誘導体の合成
チオフェン誘導体は、その多様な生物活性のために医薬品化学において重要です。 この化合物は、さまざまなチオフェン誘導体の合成に使用でき、それらは抗がん剤、抗炎症剤、抗菌剤としての可能性が検討されています .
神経保護用途
研究によると、特定のピペリジン誘導体は神経保護効果を持っている可能性があります。 この化合物は、既知の神経保護ピペリジンと構造的に類似しているため、認知機能障害や神経変性疾患の予防に役立つ可能性があります .
有機半導体開発
この化合物の構造内のチオフェン部分は、有機エレクトロニクス分野において大きな関心を集めています。 チオフェン系分子は、有機電界効果トランジスタ(OFET)や有機発光ダイオード(OLED)に不可欠な有機半導体の開発に使用されます .
抗菌および抗真菌研究
この化合物のチオフェンコアは、抗菌および抗真菌特性を示すことが知られています。 これは、新しい抗菌剤や抗真菌薬の開発につながる可能性のある新しい化合物の合成における前駆体として機能します .
ケミカルバイオロジーと診断ツール
ピペリジンおよびチオフェン誘導体は、化学生物学においてプローブまたは診断ツールとしてよく使用されます。 この化合物は、さまざまな疾患の診断と研究に役立つ、生物学的標的に選択的に結合する新しい分子を開発するために使用できます .
作用機序
Target of Action
It is known that many compounds with similar structures are often involved in protein degradation .
Mode of Action
Compounds with similar structures are often used as linkers in the development of proteolysis targeting chimeras (protacs) . PROTACs work by binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein.
Pharmacokinetics
It is known that the compound’s molecular weight is 21034 , which is within the range generally favorable for good bioavailability.
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .
生化学分析
Biochemical Properties
2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions can vary, including binding to active sites, altering enzyme conformation, or affecting enzyme-substrate affinity. These interactions can lead to changes in the rate of biochemical reactions and overall metabolic flux.
Cellular Effects
The effects of 2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Additionally, 2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine can affect the expression of genes involved in metabolic processes, thereby altering the metabolic profile of the cell.
Molecular Mechanism
At the molecular level, 2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . This binding can result in conformational changes that either enhance or reduce the enzyme’s catalytic efficiency. Additionally, 2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine can degrade over time, leading to a decrease in its efficacy. Additionally, prolonged exposure to this compound may result in adaptive cellular responses, such as changes in gene expression or metabolic adaptation.
Dosage Effects in Animal Models
The effects of 2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or improving cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage, oxidative stress, or disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing toxicity.
Metabolic Pathways
2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . This compound can influence the levels of metabolites and the overall metabolic profile of the cell. For example, it may enhance or inhibit specific enzymatic reactions, leading to changes in the concentration of key metabolites. These effects can have downstream consequences on cellular energy production, biosynthesis, and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes, allowing it to reach its target sites within the cell. Additionally, binding proteins may facilitate its localization and accumulation in specific cellular compartments. The distribution of 2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine can influence its biological activity and overall efficacy.
Subcellular Localization
The subcellular localization of 2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine is crucial for its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can modulate gene expression and transcriptional activity.
特性
IUPAC Name |
2-(4-thiophen-3-ylpiperidin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S/c12-4-7-13-5-1-10(2-6-13)11-3-8-14-9-11/h3,8-10H,1-2,4-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGBDBXGAHPKPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(5-Hexylthieno[3,2-b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1448212.png)
![1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1448213.png)

![2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1448215.png)







![(2S)-2-{[1-(5-fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1448232.png)
